2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring, a thioether linkage, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and p-tolyl groups. The thioether linkage is then formed by reacting the imidazole derivative with a suitable thiol. Finally, the pyrrolidine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The pyrrolidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are typically employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and pyrrolidine moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives
Uniqueness
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of an imidazole ring, thioether linkage, and pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-17-9-11-19(12-10-17)25-20(18-7-3-2-4-8-18)15-23-22(25)27-16-21(26)24-13-5-6-14-24/h2-4,7-12,15H,5-6,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLDEURLAGLMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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